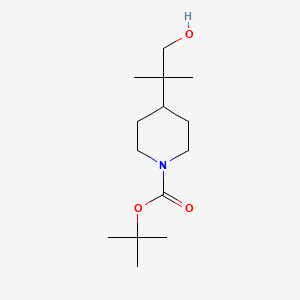

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13625251

Molecular Formula: C14H27NO3

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H27NO3 |

|---|---|

| Molecular Weight | 257.37 g/mol |

| IUPAC Name | tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-8-6-11(7-9-15)14(4,5)10-16/h11,16H,6-10H2,1-5H3 |

| Standard InChI Key | FWOKIDHNYUKKID-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CO |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(C)(C)CO |

Introduction

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate is a chemical compound used primarily in research settings. It belongs to the class of heterocyclic building blocks, which are essential components in the synthesis of more complex molecules. This compound is particularly noted for its versatility as a scaffold in organic synthesis.

Synthesis and Applications

This compound is synthesized through a series of organic reactions involving the formation of a piperidine ring and the attachment of a tert-butyl group and a hydroxy-2-methylpropan-2-yl moiety. It serves as a precursor for the synthesis of various pharmaceuticals and other organic compounds due to its reactive functional groups.

Synthesis Steps

-

Formation of Piperidine Ring: The synthesis typically begins with the formation of a piperidine ring, which can be achieved through various methods such as cyclization reactions.

-

Attachment of tert-Butyl Group: The tert-butyl group is introduced via a carboxylation reaction, forming a tert-butyl ester.

-

Introduction of Hydroxy-2-methylpropan-2-yl Moiety: This step involves the attachment of the hydroxy-2-methylpropan-2-yl group to the piperidine ring, often through nucleophilic substitution or addition reactions.

Research Findings and Applications

tert-Butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate is used in research for its potential as a building block in the synthesis of pharmaceuticals and other biologically active compounds. Its versatility stems from the presence of reactive sites that can be modified to introduce various functional groups.

Biological Activity

While specific biological activities of this compound are not well-documented, its derivatives have been explored for potential therapeutic applications. The compound's structure suggests it could be modified to interact with biological targets, making it a valuable starting material for drug discovery efforts.

Safety and Handling

This compound is intended for research use only and should not be used for therapeutic or veterinary purposes. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to proper disposal procedures.

Safety Data Sheet

-

UN Number: Not specified

-

Class: Organic compound

-

H Statements: Not detailed; general precautions for organic compounds apply.

-

P Statements: Follow standard safety procedures for handling organic chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume